3-Bromo-2-(methoxymethoxy)-1,1'-biphenyl
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Overview
Description
3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the third position and a methoxymethoxy group at the second position on one of the phenyl rings. Biphenyl derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the bromination of 2-(methoxymethoxy)-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxymethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated biphenyl derivatives or reduced methoxymethoxy groups.
Scientific Research Applications
3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxymethoxy group play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxybenzoic acid
- 3-Bromo-2-methoxyaniline
- 2-Bromo-3-methoxybenzoic acid
Uniqueness
3-Bromo-2-(methoxymethoxy)-1,1’-biphenyl is unique due to the presence of both a bromine atom and a methoxymethoxy group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H13BrO2 |
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Molecular Weight |
293.15 g/mol |
IUPAC Name |
1-bromo-2-(methoxymethoxy)-3-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-10-17-14-12(8-5-9-13(14)15)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
UUMCMKYIHSCDRY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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